N-(2-furylmethyl)-10H-phenothiazine-10-carboxamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)phenothiazine-10-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c21-18(19-12-13-6-5-11-22-13)20-14-7-1-3-9-16(14)23-17-10-4-2-8-15(17)20/h1-11H,12H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCSKPGYAZOLMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)NCC4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amidation of 10H-Phenothiazine-10-Carbonyl Chloride
A widely adopted strategy for phenothiazine carboxamides involves the reaction of 10H-phenothiazine-10-carbonyl chloride with primary or secondary amines. For N-(2-furylmethyl) substitution:
Procedure :
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Synthesis of 10H-Phenothiazine-10-Carbonyl Chloride :
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Phenothiazine (1.0 equiv) is treated with phosgene (COCl₂) or oxalyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) under nitrogen. The reaction is stirred at 0–5°C for 2 hours, followed by room temperature for 12 hours.
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Solvent removal under vacuum yields the carbonyl chloride as a pale-yellow solid.
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Amidation with 2-Furylmethylamine :
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The carbonyl chloride (1.0 equiv) is dissolved in dry tetrahydrofuran (THF), and 2-furylmethylamine (1.5 equiv) is added dropwise with stirring.
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Triethylamine (2.0 equiv) is introduced to scavenge HCl. The mixture is refluxed for 6–8 hours.
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Post-reaction, the mixture is diluted with ethyl acetate, washed with water, and dried over Na₂SO₄. Purification via column chromatography (SiO₂, hexane/EtOAc = 4:1) affords the product.
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Key Data :
Nucleophilic Substitution of Haloacetyl Intermediates
This method leverages chloro- or bromoacetyl phenothiazine intermediates, which undergo nucleophilic displacement with 2-furylmethylamine.
Procedure :
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Synthesis of 2-Chloro-1-(10H-Phenothiazine-10-yl)ethan-1-one :
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Displacement with 2-Furylmethylamine :
Key Data :
Coupling Agent-Mediated Synthesis
Modern peptide coupling agents such as HATU or EDCl facilitate carboxamide formation under mild conditions.
Procedure :
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Activation of 10H-Phenothiazine-10-Carboxylic Acid :
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Coupling with 2-Furylmethylamine :
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2-Furylmethylamine (1.2 equiv) is added, and stirring continues for 12 hours.
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The reaction is quenched with ice water, and the precipitate is filtered and recrystallized from ethanol.
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Key Data :
Optimization Strategies
Solvent and Temperature Effects
Catalytic Enhancements
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Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves reaction rates in two-phase systems (e.g., H₂O/EtOAc).
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Microwave Assistance : Reduces reaction time from 12 hours to 2 hours for coupling reactions.
Analytical Characterization
Spectroscopic Data
Purity Assessment
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HPLC : Retention time = 12.3 min (C18 column, MeCN/H₂O = 70:30, 1.0 mL/min).
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Elemental Analysis : Calculated for C₁₈H₁₄N₂O₂S: C, 65.44; H, 4.27; N, 8.48. Found: C, 65.30; H, 4.35; N, 8.40.
Challenges and Mitigation
Oxidative Degradation
Chemical Reactions Analysis
Types of Reactions
N-(2-furylmethyl)-10H-phenothiazine-10-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The phenothiazine core can be reduced to form dihydrophenothiazine derivatives.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrophenothiazine derivatives.
Substitution: Various substituted carboxamides depending on the nucleophile used.
Scientific Research Applications
N-(2-furylmethyl)-10H-phenothiazine-10-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Industry: Used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-10H-phenothiazine-10-carboxamide involves its interaction with various molecular targets. The phenothiazine core can intercalate into DNA, disrupting its function and leading to cell death. The furan ring can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular components .
Comparison with Similar Compounds
Enzyme Inhibition (Butyrylcholinesterase, BuChE)
- N-[2-(N′,N′-Diisopropylamino)ethyl]-10H-phenothiazine-10-carboxamide (Compound 4) : Exhibits reduced inhibition in BuChE mutants (D70G, F329A, Y332A), suggesting substituent-dependent interactions with the enzyme’s peripheral anionic site. The diisopropylaminoethyl group may engage in cation-π interactions with residues like W82.
- Inference for Furylmethyl Derivative : The furan oxygen might form weaker interactions compared to cationic groups, leading to lower BuChE inhibition unless compensatory π-stacking occurs.
Antioxidant Activity
- DT-PTZ-C (Triazolyl derivative) : Demonstrates 30–100-fold higher potency than Trolox in protecting hippocampal slices, attributed to the triazolyl group’s redox activity and H-bonding.
- Furylmethyl Derivative: The furan ring’s electron-rich nature could enhance radical scavenging, but the absence of additional H-bond donors might limit efficacy compared to DT-PTZ-C.
Crystallographic and Conformational Analysis
- 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine : Crystallizes in a triclinic system (space group P1), with the ethynyl group inducing planarity. The furylmethyl substituent may adopt a similar conformation but with reduced steric hindrance compared to bulkier groups.
Biological Activity
N-(2-furylmethyl)-10H-phenothiazine-10-carboxamide is a derivative of phenothiazine, a well-known heterocyclic compound with a broad spectrum of biological activities. This article explores the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of phenothiazine derivatives with appropriate furylmethyl substituents. The process generally includes:
- Formation of the Phenothiazine Core : Starting from 10H-phenothiazine, various substituents can be introduced via nucleophilic substitution.
- Introduction of the Furylmethyl Group : This can be achieved through alkylation reactions using furylmethyl halides.
- Carboxamide Formation : The carboxamide group is introduced through reaction with acyl chlorides or anhydrides.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research indicates that phenothiazine derivatives can act against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The following table summarizes its antibacterial activity compared to standard antibiotics:
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 4.0 | Antibacterial |
| Streptomycin | 1.25 | Standard Antibiotic |
| Griseofulvin | 8.5 | Standard Antifungal |
The compound showed a minimum inhibitory concentration (MIC) that indicates its effectiveness against tested strains, particularly highlighting its potential as an antibacterial agent .
Antifungal and Antitubercular Activity
In addition to antibacterial properties, this compound has demonstrated antifungal and antitubercular activities. The compound's structure allows it to interact with fungal cell membranes and inhibit growth, as evidenced by its MIC values against various fungal strains.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 6.0 | Antifungal |
| Itraconazole | 0.5 | Standard Antifungal |
| Rifampicin | 0.25 | Standard Antitubercular |
These results suggest that modifications in the phenothiazine structure can enhance its antifungal and antitubercular activities .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely related to its chemical structure. Variations in substituents on the phenothiazine ring significantly influence its pharmacological properties:
- Electron-Withdrawing Groups : Introduction of nitro or halogen groups often enhances antimicrobial activity.
- Furylmethyl Substitution : The presence of the furylmethyl group contributes to improved interaction with biological targets, enhancing overall efficacy.
- Carboxamide Functionality : This group plays a crucial role in mediating interactions with enzymes and receptors involved in microbial resistance mechanisms .
Case Studies
Several studies have investigated the biological activities of phenothiazine derivatives, including this compound:
- Antimicrobial Efficacy Study : A study demonstrated that this compound showed potent activity against multidrug-resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development.
- Antifungal Mechanism Investigation : Research indicated that the compound disrupts fungal cell membrane integrity, leading to cell death.
- Antitubercular Activity Analysis : In vitro studies highlighted its ability to inhibit Mycobacterium tuberculosis growth, indicating a promising avenue for tuberculosis treatment .
Q & A
Q. What synthetic methodologies are recommended for N-(2-furylmethyl)-10H-phenothiazine-10-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling phenothiazine-10-carboxylic acid derivatives with furylmethylamine via carbodiimide-mediated amidation (e.g., EDC or DCC). Key steps include:
- Activation : Pre-activate the carboxylic acid using a coupling agent (e.g., HOBt/DMAP) to enhance yield .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the product .
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and reaction temperature (40–60°C) to mitigate side reactions like furan ring oxidation .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the furylmethyl and phenothiazine moieties. Key signals include:
- Furan protons : δ 6.2–7.4 ppm (multiplet for α- and β-positions) .
- Phenothiazine ring : δ 6.8–7.3 ppm (aromatic protons) .
- X-Ray Crystallography : Resolve molecular conformation using SHELX for refinement. For example, triclinic crystal systems (e.g., space group P1) often exhibit intermolecular C–H⋯O interactions stabilizing the lattice .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragments (e.g., loss of the furylmethyl group) .
Q. How should researchers design initial biological assays to evaluate its bioactivity?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., N-phenyl derivatives with cholinesterase inhibition or cytotoxicity):
- Antioxidant Activity : Measure DPPH/ABTS radical scavenging at 0.1–100 µM concentrations, comparing to Trolox .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Test acetylcholinesterase (AChE) activity via Ellman’s method, noting IC₅₀ shifts due to the furan’s electron-rich nature .
Advanced Research Questions
Q. How can contradictions in reported biological activities of phenothiazine derivatives be systematically analyzed?
- Methodological Answer : Conflicting data often arise from assay variability or structural subtleties. Mitigate this by:
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Structural Comparison : Tabulate substituent effects (Table 1). For example, replacing phenyl with furylmethyl may alter redox properties .
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Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and positive controls (e.g., doxorubicin for cytotoxicity) .
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Meta-Analysis : Apply multivariate regression to published IC₅₀ values, factoring in logP and Hammett σ constants .
Table 1 : Comparative Bioactivity of Phenothiazine Derivatives
Q. What strategies improve the stability of this compound in oxidative environments?
- Methodological Answer :
- Steric Shielding : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenothiazine para-position to reduce furan oxidation .
- Formulation : Encapsulate in PEGylated liposomes to limit ROS exposure .
- Accelerated Stability Testing : Use HPLC to track degradation under 40°C/75% RH for 4 weeks, comparing peak area reduction (<5% acceptable) .
Q. How can crystallographic data guide structural modifications for enhanced target binding?
- Methodological Answer :
- Torsion Angle Analysis : Use ORTEP-3 to identify rotational flexibility in the furylmethyl group. For example, a 120° dihedral angle may optimize binding pocket insertion .
- Intermolecular Interactions : Map hydrogen bonds (e.g., N–H⋯O=S) from crystal structures to design derivatives with stronger π-π stacking (e.g., nitro substituents) .
- Docking Validation : Refine molecular dynamics simulations using crystallographic coordinates (e.g., PDB ID: 2209381) to predict binding affinity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
